molecular formula C15H23N3 B1621499 (R)-1-(1-benzylpyrrolidin-3-yl)piperazine CAS No. 1032446-28-8

(R)-1-(1-benzylpyrrolidin-3-yl)piperazine

Cat. No.: B1621499
CAS No.: 1032446-28-8
M. Wt: 245.36 g/mol
InChI Key: QRCCCCZXXGZOGG-OAHLLOKOSA-N
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Description

®-1-(1-benzylpyrrolidin-3-yl)piperazine is a chiral compound that features a piperazine ring bonded to a benzyl-substituted pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-benzylpyrrolidin-3-yl)piperazine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides under basic conditions to introduce the benzyl group at the desired position.

    Piperazine Formation: The final step involves the formation of the piperazine ring, which can be achieved through a nucleophilic substitution reaction between the benzylated pyrrolidine and a suitable piperazine derivative.

Industrial Production Methods

Industrial production methods for ®-1-(1-benzylpyrrolidin-3-yl)piperazine often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-benzylpyrrolidin-3-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

®-1-(1-benzylpyrrolidin-3-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-benzylpyrrolidin-3-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-benzylpyrrolidin-3-yl)piperazine: The enantiomer of the compound, which may have different biological activities.

    1-(1-benzylpyrrolidin-3-yl)piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.

    1-(1-benzylpyrrolidin-3-yl)morpholine: Another similar compound with a morpholine ring.

Uniqueness

®-1-(1-benzylpyrrolidin-3-yl)piperazine is unique due to its specific chiral configuration and the presence of both a benzyl-substituted pyrrolidine and a piperazine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3R)-1-benzylpyrrolidin-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCCCZXXGZOGG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364049
Record name (R)-1-(1-benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032446-28-8
Record name (R)-1-(1-benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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